Clomipramine
Clomipramine
Clomipramine is a tricyclic antidepressant that acts by reducing the re-uptake of norepinephrine and serotonin in the central nervous system, thereby enhancing the effects of these neurotransmitters. This drug also binds to alpha-adrenergic, histaminergic, and cholinergic receptors which are responsible for the many side effects seen with this agent.
Clomipramine, also known as anafranil or g 34586, belongs to the class of organic compounds known as dibenzazepines. Dibenzazepines are compounds with two benzene rings connected by an azepine ring. Azepine is an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. Clomipramine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Clomipramine has been detected in multiple biofluids, such as urine and blood. Within the cell, clomipramine is primarily located in the membrane (predicted from logP). Clomipramine participates in a number of enzymatic reactions. In particular, Clomipramine can be converted into 2-hydroxyclomipramine through its interaction with the enzyme cytochrome P450 2D6. In addition, Clomipramine can be converted into desmethylclomipramine and formaldehyde; which is catalyzed by the enzymes cytochrome P450 1A2, cytochrome P450 2C19, and cytochrome P450 3A4. In humans, clomipramine is involved in the clomipramine metabolism pathway. Clomipramine is a potentially toxic compound.
Clomipramine is a tricyclic antidepressant used in the therapy of obsessive-compulsive disorder. Clomipramine can cause mild and transient serum enzyme elevations and is rare cause of clinically apparent acute liver injury.
Clomipramine, also known as anafranil or g 34586, belongs to the class of organic compounds known as dibenzazepines. Dibenzazepines are compounds with two benzene rings connected by an azepine ring. Azepine is an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. Clomipramine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Clomipramine has been detected in multiple biofluids, such as urine and blood. Within the cell, clomipramine is primarily located in the membrane (predicted from logP). Clomipramine participates in a number of enzymatic reactions. In particular, Clomipramine can be converted into 2-hydroxyclomipramine through its interaction with the enzyme cytochrome P450 2D6. In addition, Clomipramine can be converted into desmethylclomipramine and formaldehyde; which is catalyzed by the enzymes cytochrome P450 1A2, cytochrome P450 2C19, and cytochrome P450 3A4. In humans, clomipramine is involved in the clomipramine metabolism pathway. Clomipramine is a potentially toxic compound.
Clomipramine is a tricyclic antidepressant used in the therapy of obsessive-compulsive disorder. Clomipramine can cause mild and transient serum enzyme elevations and is rare cause of clinically apparent acute liver injury.
Brand Name:
Vulcanchem
CAS No.:
303-49-1
VCID:
VC0524030
InChI:
InChI=1S/C19H23ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3
SMILES:
CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl
Molecular Formula:
C19H23ClN2
Molecular Weight:
314.9 g/mol
Clomipramine
CAS No.: 303-49-1
Inhibitors
VCID: VC0524030
Molecular Formula: C19H23ClN2
Molecular Weight: 314.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 303-49-1 |
---|---|
Product Name | Clomipramine |
Molecular Formula | C19H23ClN2 |
Molecular Weight | 314.9 g/mol |
IUPAC Name | 3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine |
Standard InChI | InChI=1S/C19H23ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3 |
Standard InChIKey | GDLIGKIOYRNHDA-UHFFFAOYSA-N |
Impurities | N-[3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-t-yl)propyl]-N,N',N'-trimethylpropane-1,3-diamine 3-(3-chloro-5H-dibenzo[b,f]azepin-5-yl]-N,N-dimethylpropan-1-amine 3-(3,7-dichloro-10,11-dihydro-5H-dibenzol[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine 3-chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine 3-chloro-5-(prop-2-enyl)-10,11-dihydro-5H-dibenzol[b,f]azepine 3-chloro-10,11-dihydro-5-(3-dimethylaminopropyl)-5H-dibenz[b,f]azepine 5-(gamma-dimethylaminopropyl)-3-chloroiminodibenzyl G 34586 iminodibenzyl imipramine |
SMILES | CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl |
Canonical SMILES | CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl |
Appearance | Solid powder |
Boiling Point | 160-170 °C at 3.00E-01 mm Hg 160-170 °C at 0.3 mm Hg |
Melting Point | 191.5-192 189.5 °C 189.5°C |
Physical Description | Solid |
Description | Clomipramine is a tricyclic antidepressant that acts by reducing the re-uptake of norepinephrine and serotonin in the central nervous system, thereby enhancing the effects of these neurotransmitters. This drug also binds to alpha-adrenergic, histaminergic, and cholinergic receptors which are responsible for the many side effects seen with this agent. Clomipramine, also known as anafranil or g 34586, belongs to the class of organic compounds known as dibenzazepines. Dibenzazepines are compounds with two benzene rings connected by an azepine ring. Azepine is an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. Clomipramine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Clomipramine has been detected in multiple biofluids, such as urine and blood. Within the cell, clomipramine is primarily located in the membrane (predicted from logP). Clomipramine participates in a number of enzymatic reactions. In particular, Clomipramine can be converted into 2-hydroxyclomipramine through its interaction with the enzyme cytochrome P450 2D6. In addition, Clomipramine can be converted into desmethylclomipramine and formaldehyde; which is catalyzed by the enzymes cytochrome P450 1A2, cytochrome P450 2C19, and cytochrome P450 3A4. In humans, clomipramine is involved in the clomipramine metabolism pathway. Clomipramine is a potentially toxic compound. Clomipramine is a tricyclic antidepressant used in the therapy of obsessive-compulsive disorder. Clomipramine can cause mild and transient serum enzyme elevations and is rare cause of clinically apparent acute liver injury. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 17321-77-6 (mono-hydrochloride) |
Shelf Life | >3 years if stored properly |
Solubility | 0.294 mg/L In water, 0.293 mg/L at 25 °C (est) 1.44e-02 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Anafranil Chlomipramine Chlorimipramine Clomipramine Clomipramine Hydrochloride Clomipramine Maleate (1:1) Clomipramine Monohydrochloride Hydiphen Hydrochloride, Clomipramine Monohydrochloride, Clomipramine |
Vapor Pressure | 4.07X10-7 mm Hg at 25 °C (est) |
Reference | 1: Yildirim EA, Hacioglu Yildirim M, Carpar E, Sarac I. Clomipramine trial for treatment-resistant persistent genital arousal disorder: a case series. J Psychosom Obstet Gynaecol. 2017 Dec;38(4):260-267. doi: 10.1080/0167482X.2017.1296427. Epub 2017 Mar 3. PubMed PMID: 28635538. 2: Brown JT, Schneiderhan M, Eum S, Bishop JR. Serum clomipramine and desmethylclomipramine levels in a CYP2C19 and CYP2D6 intermediate metabolizer. Pharmacogenomics. 2017 May;18(7):601-605. doi: 10.2217/pgs-2017-0015. Epub 2017 May 4. Review. PubMed PMID: 28470111. 3: Hatalova H, Radostova D, Pistikova A, Vales K, Stuchlik A. Detrimental effect of clomipramine on hippocampus-dependent learning in an animal model of obsessive-compulsive disorder induced by sensitization with d2/d3 agonist quinpirole. Behav Brain Res. 2017 Jan 15;317:210-217. doi: 10.1016/j.bbr.2016.09.042. Epub 2016 Sep 19. PubMed PMID: 27659555. 4: Varigonda AL, Jakubovski E, Bloch MH. Systematic Review and Meta-Analysis: Early Treatment Responses of Selective Serotonin Reuptake Inhibitors and Clomipramine in Pediatric Obsessive-Compulsive Disorder. J Am Acad Child Adolesc Psychiatry. 2016 Oct;55(10):851-859.e2. doi: 10.1016/j.jaac.2016.07.768. Epub 2016 Aug 4. Review. PubMed PMID: 27663940. 5: Gellén B, Völgyi K, Györffy BA, Darula Z, Hunyadi-Gulyás É, Baracskay P, Czurkó A, Hernádi I, Juhász G, Dobolyi Á, Kékesi KA. Proteomic investigation of the prefrontal cortex in the rat clomipramine model of depression. J Proteomics. 2017 Feb 5;153:53-64. doi: 10.1016/j.jprot.2016.06.027. Epub 2016 Jun 29. PubMed PMID: 27371348. 6: Ter Horst PG, Proost JH, Smit JP, Vries MT, de Jong-van de Berg LT, Wilffert B. Pharmacokinetics of clomipramine during pregnancy. Eur J Clin Pharmacol. 2015 Dec;71(12):1493-500. doi: 10.1007/s00228-015-1944-6. Epub 2015 Sep 29. PubMed PMID: 26416100. 7: Karameh WK, Khani M. Intravenous Clomipramine for Treatment-Resistant Obsessive-Compulsive Disorder. Int J Neuropsychopharmacol. 2015 Jul 28;19(2). pii: pyv084. doi: 10.1093/ijnp/pyv084. PubMed PMID: 26221004; PubMed Central PMCID: PMC4772819. 8: Marcourakis T, Bernik MA, Lotufo Neto F, Gedanke Shavitt R, Gorenstein C. Clomipramine demethylation rate is important on the outcome of obsessive-compulsive disorder treatment. Int Clin Psychopharmacol. 2015 Jan;30(1):43-8. doi: 10.1097/YIC.0000000000000050. PubMed PMID: 25279584. |
PubChem Compound | 2801 |
Last Modified | Nov 11 2021 |
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